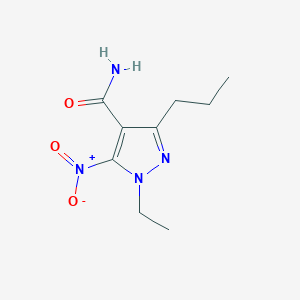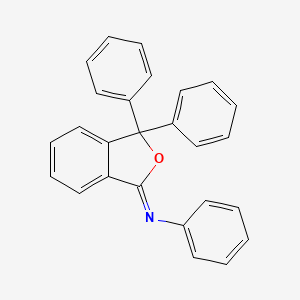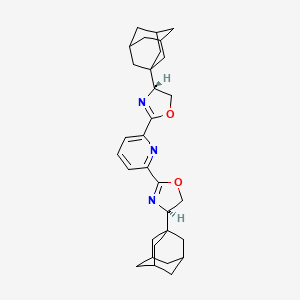![molecular formula C42H42OP2 B12893436 (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine: is a complex organophosphorus compound It is characterized by the presence of a naphthofuran moiety, which is a fused ring system containing both naphthalene and furan rings, and two diphenylphosphino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine typically involves multiple steps. One common approach is the phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates . This method provides a facile and efficient route to a variety of naphtho[1,2-b]furan derivatives, which can then be further functionalized to introduce the diphenylphosphino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine hydrides.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound would yield phosphine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine is used as a ligand in various catalytic processes. Its unique structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of organic transformations.
Biology and Medicine
its structural similarity to other bioactive naphthofuran derivatives suggests that it may have potential as an antimicrobial or anticancer agent .
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for use in the production of advanced materials for electronics and photonics.
Wirkmechanismus
The mechanism by which (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphino groups can coordinate with transition metals, forming stable complexes that facilitate various chemical reactions. The naphthofuran moiety may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthofuran derivatives and phosphine ligands, such as:
- Naphtho[1,2-b]benzofuran derivatives
- Dibenzo[b,d]furan derivatives
- BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
Uniqueness
What sets (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine apart from these similar compounds is its unique combination of a naphthofuran core with diphenylphosphino groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C42H42OP2 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2-diphenylphosphanylbenzo[e][1]benzofuran-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C42H42OP2/c1-5-18-32(19-6-1)44(33-20-7-2-8-21-33)39-28-16-15-27-37(39)41-40-36-26-14-13-17-31(36)29-30-38(40)43-42(41)45(34-22-9-3-10-23-34)35-24-11-4-12-25-35/h3-4,9-17,22-30,32-33H,1-2,5-8,18-21H2 |
InChI-Schlüssel |
ZVXJDKLGFSQVIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(OC5=C4C6=CC=CC=C6C=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)



![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)


![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)

![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)

